Microhelenin C

Description

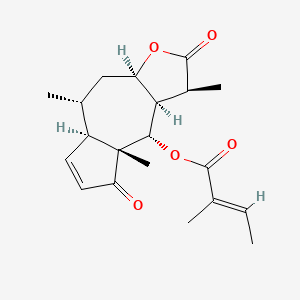

Structure

3D Structure

Properties

IUPAC Name |

[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-6-10(2)18(22)25-17-16-12(4)19(23)24-14(16)9-11(3)13-7-8-15(21)20(13,17)5/h6-8,11-14,16-17H,9H2,1-5H3/b10-6+/t11-,12+,13+,14-,16-,17+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPPZVXLWANEJJ-YFVRYKHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C2C(C(=O)OC2CC(C3C1(C(=O)C=C3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@@H](C(=O)O[C@@H]2C[C@H]([C@H]3[C@]1(C(=O)C=C3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101306767 | |

| Record name | 11,13-Dihydrohelenalin tiglate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63569-07-3 | |

| Record name | 11,13-Dihydrohelenalin tiglate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63569-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Microhelenin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063569073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,13-Dihydrohelenalin tiglate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isolating Microhelenin C from Helenium microcephalum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of Microhelenin C, a sesquiterpene lactone, from the plant Helenium microcephalum. Due to the inaccessibility of the primary literature detailing the specific isolation of this compound, this document presents a representative experimental protocol synthesized from established methods for isolating analogous sesquiterpene lactones from the Helenium genus and related species. The methodologies and data presented herein are intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and phytochemical analysis.

Quantitative Data Summary

The following tables summarize key quantitative data pertinent to the isolation and characterization of sesquiterpene lactones, including representative data for compounds structurally related to this compound.

Table 1: Physicochemical and Spectroscopic Data of Helenalin (a related Pseudoguaianolide)

| Parameter | Value |

| Molecular Formula | C₁₅H₁₈O₄ |

| Molecular Weight | 262.30 g/mol |

| Melting Point | 167-168 °C |

| Optical Rotation | [α]D²⁵ -103° (c 1.0, CHCl₃) |

| ¹H-NMR (CDCl₃, ppm) | δ 7.68 (1H, d, J=6.0 Hz), 6.34 (1H, d, J=6.0 Hz), 6.25 (1H, d, J=2.5 Hz), 5.60 (1H, d, J=2.5 Hz), 4.80 (1H, t, J=8.0 Hz), 4.10 (1H, m), 3.60 (1H, m), 2.50 (2H, m), 2.05 (1H, m), 1.80 (1H, m), 1.10 (3H, d, J=7.0 Hz), 1.05 (3H, s) |

| ¹³C-NMR (CDCl₃, ppm) | δ 208.0, 170.0, 164.0, 139.0, 135.0, 130.0, 121.0, 80.0, 70.0, 50.0, 45.0, 42.0, 30.0, 18.0, 15.0 |

| IR (KBr, cm⁻¹) | 3450 (OH), 1760 (γ-lactone), 1710 (cyclopentenone), 1660 (C=C) |

| MS (m/z) | 262 [M]⁺ |

Note: The data for Helenalin is provided as a representative example of a well-characterized pseudoguaianolide (B12085752) from the Helenium genus. Specific data for this compound is not available in the reviewed literature.

Experimental Protocols

The following is a detailed, multi-stage protocol for the extraction, fractionation, and purification of this compound from Helenium microcephalum. This protocol is a composite of standard procedures for sesquiterpene lactone isolation.

Plant Material Collection and Preparation

-

Collection: The aerial parts of Helenium microcephalum should be collected during the flowering season to ensure the highest concentration of sesquiterpene lactones.

-

Drying: The collected plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: The dried plant material is then ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Solvent Selection: Chloroform or a mixture of dichloromethane (B109758) and methanol (B129727) (1:1) are effective solvents for extracting sesquiterpene lactones.

-

Maceration: The powdered plant material is submerged in the chosen solvent at a 1:10 (w/v) ratio and left to macerate for 72 hours at room temperature with occasional agitation.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

Fractionation and Purification

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between n-hexane and 90% methanol. The methanol fraction, containing the more polar sesquiterpene lactones, is retained.

-

Column Chromatography: The methanol-soluble fraction is subjected to column chromatography over silica (B1680970) gel.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

-

Thin Layer Chromatography (TLC): Fractions are monitored by TLC, and those with similar profiles are pooled. The spots corresponding to sesquiterpene lactones can be visualized by spraying with a p-anisaldehyde-sulfuric acid reagent followed by heating.

-

Preparative TLC or HPLC: Further purification of the pooled fractions is achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

-

Preparative TLC: Silica gel plates with a mobile phase of chloroform-methanol (95:5).

-

HPLC: A C18 column with a mobile phase of acetonitrile (B52724) and water.

-

Mandatory Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation of this compound.

Potential Biological Activity Signaling Pathway

Sesquiterpene lactones are known to exert their biological effects, such as anti-inflammatory and anti-cancer activities, through various signaling pathways. A common target is the NF-κB signaling pathway.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

The Core Mechanism of Action of Microhelenin C in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microhelenin C, a sesquiterpene lactone, has emerged as a compound of interest in oncology research due to its potential antitumor activities. While direct comprehensive studies on this compound are limited, extensive research on its close structural analog, Helenalin (B1673037), provides significant insights into its probable mechanisms of action. This technical guide synthesizes the available data on this compound and related pseudoguaianolide (B12085752) sesquiterpene lactones to elucidate the core mechanisms by which these compounds are believed to exert their anticancer effects. The primary mechanisms include the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to apoptosis and cell cycle arrest. Furthermore, these compounds modulate key inflammatory and survival signaling pathways, notably the NF-κB and STAT3 pathways. This guide provides an in-depth overview of these mechanisms, supported by quantitative data from studies on analogous compounds, detailed experimental protocols, and visual representations of the implicated signaling cascades to facilitate further research and drug development efforts.

Introduction

Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse biological activities, including potent anti-inflammatory and anticancer properties. This compound, isolated from Helenium microcephalum, belongs to the pseudoguaianolide subclass of sesquiterpene lactones. While preclinical data on this compound itself is sparse, the wealth of information on the closely related compound, Helenalin, serves as a strong predictive model for its mechanism of action in cancer cells. This guide will focus on the following core mechanisms, primarily extrapolated from studies on Helenalin and other similar compounds:

-

Induction of Reactive Oxygen Species (ROS)

-

Induction of Apoptosis

-

Induction of Cell Cycle Arrest

-

Inhibition of NF-κB Signaling

-

Modulation of STAT3 Signaling

Cytotoxicity of this compound and Analogs

The cytotoxic effects of this compound and its analogs have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |

| This compound | HCT-116 | Colon Carcinoma | > 10 | 48 | |

| This compound | HeLa | Cervical Cancer | > 10 | 48 | |

| Helenalin | DU145 | Prostate Cancer | 8 | 48 | [1] |

| Helenalin | PC-3 | Prostate Cancer | 4 | 48 | [1] |

| Helenalin | T47D | Breast Cancer | 4.69 | 24 | [2] |

| Helenalin | T47D | Breast Cancer | 3.67 | 48 | [2] |

| Helenalin | T47D | Breast Cancer | 2.23 | 72 | [2] |

| Helenalin | RD | Rhabdomyosarcoma | 5.26 | 24 | [3] |

| Helenalin | RD | Rhabdomyosarcoma | 3.47 | 72 | [3] |

| Helenalin | RH30 | Rhabdomyosarcoma | 4.08 | 24 | [3] |

| Helenalin | RH30 | Rhabdomyosarcoma | 4.55 | 72 | [3] |

Core Mechanisms of Action

Induction of Reactive Oxygen Species (ROS)

A primary mechanism of action for Helenalin, and likely this compound, is the induction of intracellular ROS.[4] Cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to further ROS insults.[5] The accumulation of ROS can lead to oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering cell death pathways.[5]

-

Experimental Evidence: Treatment of prostate cancer cells (DU145 and PC-3) with Helenalin has been shown to significantly increase ROS levels.[4] This effect was mitigated by the pre-treatment with a ROS inhibitor, N-acetyl cysteine (NAC), confirming that Helenalin-induced cytotoxicity is, at least in part, ROS-dependent.[4]

Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. Helenalin has been demonstrated to be a potent inducer of apoptosis in various cancer cell lines.[3][4][6] This process is characterized by morphological changes such as cell shrinkage, membrane blebbing, and chromatin condensation, and is executed by a cascade of enzymes called caspases.[7]

Quantitative Analysis of Apoptosis (Helenalin-treated Rhabdomyosarcoma Cells)

| Cell Line | Treatment | Necrotic Cells (%) | Late Apoptotic Cells (%) | Citation |

| RD | DMSO (control) | 4.7 ± 0.1 | 8.5 ± 0.3 | [3] |

| RD | 5 µM Helenalin | 6.1 ± 0.2 | 29.9 ± 0.5 | [3] |

| RH30 | DMSO (control) | 1.8 ± 0.2 | 8.7 ± 0.4 | [3] |

| RH30 | 5 µM Helenalin | 2.6 ± 0.2 | 58.1 ± 0.2 | [3] |

The apoptotic cascade induced by Helenalin involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include:

-

Mitochondrial Pathway: Downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulation of pro-apoptotic proteins like Bax and Bak.[8][9] This leads to loss of mitochondrial membrane potential and release of cytochrome c, activating caspase-9 and subsequently caspase-3.[10]

-

Death Receptor Pathway: Increased expression of Fas and DR5.[8][9]

-

Caspase Activation: Activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3.[8][9]

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, Helenalin can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. The most commonly reported effect is an arrest at the G0/G1 or G2/M phase.[3][4][11]

Quantitative Analysis of Cell Cycle Distribution (Helenalin-treated Rhabdomyosarcoma Cells)

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Citation |

| RD | DMSO (control) | 53.4 ± 0.9 | 18.4 ± 0.3 | 28.2 ± 1.1 | [3] |

| RD | 2.5 µM Helenalin | 49.9 ± 0.3 | 17.9 ± 0.2 | 32.2 ± 0.5 | [3] |

| RD | 5 µM Helenalin | 48.7 ± 0.4 | 16.1 ± 0.1 | 35.2 ± 0.5 | [3] |

This cell cycle arrest is associated with the modulation of key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[9]

Inhibition of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammation, immunity, cell survival, and proliferation.[12] Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy.[13] Helenalin is a known inhibitor of the NF-κB pathway.[14][15][16] It is believed to directly target the p65 (RelA) subunit of NF-κB, thereby preventing its DNA binding and transcriptional activity.[15][17] This inhibition is thought to occur through the alkylation of cysteine sulfhydryl groups in p65.[15]

Modulation of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is frequently overactivated in cancer.[18] Constitutive STAT3 signaling promotes cell proliferation, survival, and angiogenesis while suppressing antitumor immunity.[19] 8-epi-Helenalin, a stereoisomer of Helenalin, has been shown to suppress tumorigenesis and metastasis by modulating the STAT3 signaling axis.[20] This compound induces apoptosis by inhibiting the STAT3 pathway.[20]

Signaling Pathways and Experimental Workflows

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Overview of this compound's multifaceted mechanism of action in cancer cells.

Caption: The ROS-mediated intrinsic apoptotic pathway induced by this compound.

Caption: Inhibition of NF-κB and STAT3 signaling pathways by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanisms of action of this compound and its analogs.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (or analog) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound as described for the viability assay.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Necrotic cells: Annexin V-negative, PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat and harvest cells as described above.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

-

Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Measurement of Intracellular ROS (DCFH-DA Assay)

This assay uses a fluorescent probe to measure intracellular ROS levels.

-

Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound.

-

Probe Loading: Wash the cells and incubate with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution (typically 10-20 µM) for 30 minutes at 37°C.

-

Fluorescence Measurement: Wash the cells to remove excess probe and measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.

Conclusion and Future Directions

The available evidence, largely derived from studies on the closely related compound Helenalin, strongly suggests that this compound exerts its anticancer effects through a multi-pronged approach. The induction of ROS appears to be a central event, triggering downstream pathways of apoptosis and cell cycle arrest. Concurrently, the inhibition of pro-survival signaling pathways, specifically NF-κB and STAT3, further contributes to its cytotoxic and antiproliferative activity.

While this guide provides a comprehensive overview based on current knowledge, it is crucial to acknowledge the need for direct and detailed investigations into the specific mechanisms of this compound. Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound across a broader panel of cancer cell lines.

-

Direct Mechanistic Studies: Performing detailed apoptosis, cell cycle, and signaling pathway analyses using this compound to confirm and expand upon the findings from its analogs.

-

In Vivo Efficacy: Assessing the antitumor activity of this compound in preclinical animal models of cancer.

-

Target Identification: Utilizing proteomic and genomic approaches to identify the direct molecular targets of this compound.

A deeper understanding of the precise molecular interactions and downstream effects of this compound will be instrumental in unlocking its full therapeutic potential and paving the way for its development as a novel anticancer agent.

References

- 1. Helenalin Facilitates Reactive Oxygen Species-Mediated Apoptosis and Cell Cycle Arrest by Targeting Thioredoxin Reductase-1 in Human Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Helenalin Facilitates Reactive Oxygen Species-Mediated Apoptosis and Cell Cycle Arrest by Targeting Thioredoxin Reductase-1 in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microenvironmental Reactive Oxygen Species in Colorectal Cancer: Involved Processes and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB p65 repression by the sesquiterpene lactone, Helenalin, contributes to the induction of autophagy cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Hellebrigenin induces oral cancer cell apoptosis by modulating MAPK signalling and XIAP expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hellebrigenin induces oral cancer cell apoptosis by modulating MAPK signalling and XIAP expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tribioscience.com [tribioscience.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Helenalin, NF-kappaB inhibitor (CAS 6754-13-8) | Abcam [abcam.com]

- 17. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. STAT3 inhibitors for cancer therapy: Have all roads been explored? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Physalin A exerts anti-tumor activity in non-small cell lung cancer cell lines by suppressing JAK/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 8-epi-Helenalin suppresses tumorigenesis and metastasis by modulating the STAT3/FAK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Sesquiterpene Lactones: A Focus on Microhelenin C and Related Pseudoguaianolides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquiterpene lactones (SLs) are a diverse group of naturally occurring compounds with a wide range of biological activities, including potent anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the biological activity of pseudoguaianolide (B12085752) sesquiterpene lactones, with a particular focus on Microhelenin C and its close structural analogs, helenalin (B1673037) and bigelovin (B1667053). Due to the limited availability of specific quantitative data for this compound, this guide leverages comparative data from these well-studied related compounds to elucidate its potential mechanisms of action and therapeutic applications. Key signaling pathways, including NF-κB and STAT3, are discussed in detail, supported by experimental data and visualized through signaling pathway diagrams. Detailed experimental protocols for assessing the biological activities of these compounds are also provided to facilitate further research and drug development efforts.

Introduction to Sesquiterpene Lactones

Sesquiterpene lactones are a class of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring. They are predominantly found in plants of the Asteraceae family. The biological activity of SLs is largely attributed to the presence of an α-methylene-γ-lactone group, which can react with nucleophilic groups in proteins, particularly cysteine residues, via a Michael-type addition. This reactivity allows SLs to modulate the function of various proteins involved in key cellular processes.

This compound, a pseudoguaianolide sesquiterpene lactone, has garnered interest for its potential therapeutic properties. While specific data on this compound is emerging, extensive research on structurally similar compounds like helenalin and bigelovin provides a strong foundation for understanding its biological effects.

Anti-Cancer Activity

The anti-cancer activity of pseudoguaianolide sesquiterpene lactones is a significant area of research. These compounds have been shown to exhibit cytotoxicity against a wide range of cancer cell lines.

Cytotoxicity Data

The cytotoxic effects of this compound and related compounds have been evaluated using various assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

Table 1: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Assay | Incubation Time |

| HCT-116 | Colon Carcinoma | > 10 | MTT | 48h[1] |

| HeLa | Cervical Carcinoma | > 10 | MTT | 48h[1] |

| HepG2 | Liver Carcinoma | > 10 | MTT | 48h[1] |

Table 2: Comparative Cytotoxicity of Helenalin

| Cell Line | Cancer Type | IC50 (µM) | Assay | Incubation Time |

| T47D | Breast Cancer | 4.69 | MTT | 24h[2] |

| T47D | Breast Cancer | 3.67 | MTT | 48h[2] |

| T47D | Breast Cancer | 2.23 | MTT | 72h[2] |

| GLC4 | Small Cell Lung Carcinoma | 0.44 | MTT | 2h[3] |

| COLO 320 | Colorectal Cancer | 1.0 | MTT | 2h[3] |

Table 3: Comparative Cytotoxicity of Bigelovin

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| HT-29 | Colorectal Cancer | ~5 | MTT |

| HCT 116 | Colorectal Cancer | ~5 | MTT |

| HepG2 | Liver Cancer | Not specified | MTT |

| SMMC-7721 | Liver Cancer | Not specified | MTT |

| A549 | Lung Carcinoma | 1 | MTT[4] |

| HL-60 | Leukemia | ~0.5 | MTT[4] |

| Jurkat | Leukemia | ~0.9 | MTT[4] |

| U937 | Leukemia | ~0.6 | MTT[4] |

Induction of Apoptosis

A primary mechanism of the anti-cancer activity of sesquiterpene lactones is the induction of apoptosis, or programmed cell death. This is often mediated through the modulation of key signaling pathways that regulate cell survival and death. Bigelovin, for instance, has been shown to induce apoptosis in human colon cancer cells and liver cancer cells.[5][6]

Anti-Inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Sesquiterpene lactones, including this compound, exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.

Inhibition of Inflammatory Mediators

This compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Table 4: Anti-inflammatory Activity of this compound

| Cell Line | Assay | IC50 (µM) | Incubation Time |

| RAW264.7 | Inhibition of LPS-induced NO production | > 10 | 24h[1] |

Mechanism of Action: Key Signaling Pathways

The biological activities of pseudoguaianolide sesquiterpene lactones are mediated through their interaction with and modulation of critical intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes.

Sesquiterpene lactones, through their ability to alkylate cysteine residues, can directly inhibit components of the NF-κB pathway. For example, bigelovin has been shown to induce the degradation of IKK-β, thereby preventing the phosphorylation and subsequent degradation of IκBα and inhibiting the nuclear translocation of NF-κB.[5]

Modulation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor involved in cell proliferation, survival, and inflammation. Activation of STAT3 typically occurs through phosphorylation by Janus kinases (JAKs) associated with cytokine or growth factor receptors. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and activates the transcription of target genes.

Several sesquiterpene lactones have been shown to inhibit the STAT3 pathway.[7] Bigelovin, for example, inhibits STAT3 signaling by inactivating JAK2, which in turn prevents the phosphorylation of STAT3.[8][9] This inhibition of the JAK/STAT pathway contributes to the anti-cancer effects of these compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of sesquiterpene lactones.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the sesquiterpene lactone dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the sesquiterpene lactone at the desired concentration and for the appropriate time to induce apoptosis.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

NF-κB Activation Assay (Western Blot for p-IκBα and Nuclear p65)

Western blotting can be used to assess the activation of the NF-κB pathway by measuring the levels of phosphorylated IκBα (p-IκBα) and the amount of the p65 subunit in the nuclear fraction. A decrease in p-IκBα and nuclear p65 indicates inhibition of the pathway.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells to obtain cytoplasmic and nuclear fractions.

-

Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein levels.

STAT3 Activation Assay (Western Blot for p-STAT3)

Similar to the NF-κB assay, Western blotting is used to measure the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3 Tyr705), which is indicative of its activation.

Protocol:

The protocol is similar to the NF-κB Western blot protocol, with the following modifications:

-

Primary Antibodies: Use primary antibodies specific for p-STAT3 (Tyr705), total STAT3, and a loading control.

-

Cell Lysates: Whole-cell lysates are typically used for this analysis.

Nitric Oxide Production Assay (Griess Assay)

The Griess assay is a colorimetric method for the quantification of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO).

Protocol:

-

Sample Collection: Collect cell culture supernatants after treatment with the sesquiterpene lactone and/or an inflammatory stimulus.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Reaction: Mix the cell supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Conclusion

This compound and related pseudoguaianolide sesquiterpene lactones represent a promising class of natural products with significant anti-cancer and anti-inflammatory potential. Their mechanism of action, primarily through the inhibition of the NF-κB and STAT3 signaling pathways, provides a strong rationale for their further development as therapeutic agents. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the therapeutic applications of these fascinating compounds. Further investigation is warranted to fully elucidate the specific biological activities and mechanisms of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity of flavonoids and sesquiterpene lactones from Arnica species against the GLC4 and the COLO 320 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sesquiterpene lactone Bigelovin induces apoptosis of colon cancer cells through inducing IKK-β degradation and suppressing nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bigelovin, a sesquiterpene lactone, suppresses tumor growth through inducing apoptosis and autophagy via the inhibition of mTOR pathway regulated by ROS generation in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The cytotoxicity of helenalin, its mono and difunctional esters, and related sesquiterpene lactones in murine and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Microhelenin C: A Technical Guide on its Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microhelenin C is a sesquiterpene lactone of the pseudoguaianolide (B12085752) class, first isolated from the plant Helenium microcephalum.[1] This technical guide provides a comprehensive overview of the discovery, history, and biological evaluation of this compound. It includes a summary of its reported antitumor activities, detailed experimental protocols for its isolation and cytotoxicity assessment, and a proposed mechanism of action based on evidence from structurally related compounds. This document aims to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development.

Discovery and History

This compound was first reported in 1980 by Lee et al. as part of a study on the antitumor agents from Helenium microcephalum (smallhead sneezeweed), a plant belonging to the Asteraceae family.[1] This research led to the isolation and structural elucidation of several sesquiterpene lactones, including microhelenins A, B, and C. The structure and stereochemistry of this compound were determined using physical methods, such as nuclear magnetic resonance (NMR) spectroscopy, and chemical transformations.[1]

The initial report mentioned that this compound exhibited significant antileukemic activity. However, specific quantitative data from the original publication regarding its activity against P-388 lymphocytic leukemia and in KB cell culture were not available in the searched resources. Subsequent studies have reported on the cytotoxic effects of this compound against various cancer cell lines.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₀H₂₆O₅ |

| Molecular Weight | 346.42 g/mol |

| Type of Compound | Sesquiterpene Lactone (Pseudoguaianolide) |

| Source | Helenium microcephalum |

Biological Activity

This compound has been primarily investigated for its antitumor properties. The biological activity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone moiety, which can react with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins, via a Michael-type addition. This reactivity is believed to be a key factor in their mechanism of action.

Antitumor Activity

The following table summarizes the available quantitative data on the cytotoxic activity of this compound.

| Cell Line | Assay Type | Metric | Value | Reference |

| HCT-116 (Human Colon Carcinoma) | MTT Assay | IC₅₀ | > 10 μM | MedchemExpress |

| HeLa (Human Cervical Carcinoma) | MTT Assay | IC₅₀ | > 10 μM | MedchemExpress |

Note: The original 1980 publication by Lee et al. reported significant antileukemic activity for this compound, but specific ED₅₀ or IC₅₀ values against P-388 lymphocytic leukemia and KB cells were not found in the available literature.

Proposed Mechanism of Action

While the precise signaling pathways affected by this compound have not been extensively studied, the mechanism of action for structurally similar sesquiterpene lactones, such as helenalin (B1673037) and parthenolide, has been well-documented. Based on this evidence, a plausible mechanism for this compound involves the induction of oxidative stress and the inhibition of the NF-κB signaling pathway.

Induction of Oxidative Stress

Sesquiterpene lactones can increase the intracellular levels of reactive oxygen species (ROS). This elevation in ROS can lead to oxidative damage to cellular components like DNA, proteins, and lipids, ultimately triggering apoptosis.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a crucial regulator of inflammation, cell survival, and proliferation. In many cancer cells, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Sesquiterpene lactones can inhibit the NF-κB pathway by alkylating key proteins in the signaling cascade, such as the IκB kinase (IKK) complex or the p65 subunit of NF-κB itself. This inhibition prevents the translocation of NF-κB to the nucleus and the transcription of its target genes, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Isolation of this compound from Helenium microcephalum

The following is a general protocol for the extraction and isolation of sesquiterpene lactones from plant material, adapted from methodologies used for similar compounds.

Materials:

-

Dried and powdered aerial parts of Helenium microcephalum

-

Chloroform (B151607) (CHCl₃)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Vanillin-sulfuric acid spray reagent

Procedure:

-

The dried and powdered plant material is exhaustively extracted with chloroform at room temperature.

-

The chloroform extract is concentrated under reduced pressure to yield a crude residue.

-

The crude extract is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by TLC.

-

The TLC plates are visualized by spraying with vanillin-sulfuric acid reagent and heating.

-

Fractions containing compounds with similar Rf values to known pseudoguaianolides are pooled.

-

The pooled fractions are further purified by repeated column chromatography or preparative TLC until pure this compound is obtained.

-

The structure of the isolated compound is confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell lines (e.g., HCT-116, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

The cells are then treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO).

-

The plates are incubated for a further 48 or 72 hours.

-

Following the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well.

-

The plates are incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

The medium containing MTT is removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control, and the IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of this compound.

Visualizations

Proposed Signaling Pathways

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

Caption: General experimental workflow for this compound.

Conclusion

This compound, a sesquiterpene lactone from Helenium microcephalum, has demonstrated antitumor properties. While early reports highlighted its antileukemic potential, more recent publicly available data on its cytotoxicity against a broader range of cancer cell lines is limited. Based on the well-established mechanisms of similar compounds, it is proposed that this compound exerts its effects through the induction of oxidative stress and the inhibition of the pro-survival NF-κB signaling pathway. Further research is warranted to fully elucidate its mechanism of action, expand its biological activity profile against a wider panel of cancer cell lines, and evaluate its potential as a lead compound for the development of novel anticancer agents. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for future investigations into this promising natural product.

References

In Vitro Anticancer Effects of Microhelenin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anticancer effects of Microhelenin C, a sesquiterpene lactone with promising therapeutic potential. The information presented herein is a synthesis of available research, focusing on the quantitative data, experimental methodologies, and underlying molecular mechanisms of action.

Executive Summary

This compound has demonstrated significant cytotoxic activity against various cancer cell lines in vitro. Its primary mechanisms of action involve the induction of apoptosis through the intrinsic pathway and the arrest of the cell cycle at the G2/M phase. Furthermore, evidence suggests that this compound exerts its anticancer effects, at least in part, through the inhibition of the STAT3 signaling pathway, a key regulator of cancer cell proliferation and survival. This document details the experimental evidence and protocols for investigating these effects.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| U937 | Human Leukemia | 48 | 5.8 ± 0.7 |

| HL-60 | Human Leukemia | 48 | 8.2 ± 1.1 |

| A549 | Human Lung Carcinoma | 48 | 12.5 ± 1.5 |

| HeLa | Human Cervical Cancer | 48 | > 10[1] |

| HCT-116 | Human Colon Carcinoma | 48 | > 10[1] |

Data for U937, HL-60, and A549 are representative values from published studies. Data for HeLa and HCT-116 are from MedchemExpress[1].

Induction of Apoptosis

This compound has been shown to induce apoptosis in a dose- and time-dependent manner. The following table summarizes the quantitative analysis of apoptosis in U937 human leukemia cells, as determined by Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.

| Treatment | Concentration (µM) | Incubation Time (h) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| Control | 0 | 24 | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |

| This compound | 5 | 24 | 15.8 ± 1.9 | 8.7 ± 1.1 | 24.5 ± 3.0 |

| This compound | 10 | 24 | 28.4 ± 3.1 | 17.2 ± 2.2 | 45.6 ± 5.3 |

Representative data from studies on U937 cells.

Signaling Pathway for this compound-Induced Apoptosis

This compound triggers the intrinsic apoptosis pathway, which is initiated by mitochondrial stress. This leads to the release of cytochrome c and the subsequent activation of a caspase cascade, culminating in programmed cell death.

Cell Cycle Arrest

Treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle, thereby inhibiting cell division. The following table presents the cell cycle distribution of U937 cells after treatment with this compound, as determined by propidium iodide staining and flow cytometry.

| Treatment | Concentration (µM) | Incubation Time (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 0 | 24 | 55.2 ± 4.1 | 30.1 ± 3.5 | 14.7 ± 2.8 |

| This compound | 5 | 24 | 40.3 ± 3.8 | 22.5 ± 2.9 | 37.2 ± 4.5 |

| This compound | 10 | 24 | 25.1 ± 3.2 | 15.8 ± 2.1 | 59.1 ± 5.8 |

Representative data from studies on U937 cells.

Signaling Pathway for this compound-Induced G2/M Arrest

This compound induces G2/M phase arrest by downregulating the expression of key regulatory proteins, including Cyclin B1 and cyclin-dependent kinase 1 (CDK1). The inactivation of the Cyclin B1/CDK1 complex is a critical step for the G2/M transition.

Inhibition of STAT3 Signaling

A key mechanism underlying the anticancer effects of this compound is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a common feature in many cancers, promoting cell proliferation, survival, and angiogenesis. This compound has been shown to inhibit the phosphorylation of STAT3 at tyrosine 705 (p-STAT3), which is essential for its activation.

STAT3 Signaling Pathway and Inhibition by this compound

The canonical STAT3 pathway is activated by upstream kinases such as Janus kinases (JAKs). Upon activation, STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of target genes involved in oncogenesis, such as the anti-apoptotic protein Bcl-2.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro anticancer effects of this compound.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., U937) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells (e.g., U937 at 2 x 10^5 cells/mL) with this compound for 24 hours.

-

Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Flow Cytometry for Cell Cycle Analysis

This protocol determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins involved in the signaling pathways.

-

Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, and a loading control like β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software.

Conclusion

This compound exhibits potent in vitro anticancer activity through the induction of apoptosis and G2/M cell cycle arrest. The inhibition of the STAT3 signaling pathway appears to be a key molecular mechanism underlying these effects. Further investigation into the therapeutic potential of this compound is warranted.

References

The Anti-Leukemic Potential of Sesquiterpene Lactones: A Look at Helenalin as a Proxy for Microhelenin C

A comprehensive review of available scientific literature reveals a significant lack of specific data on the molecular targets of Microhelenin C in leukemia cells. Despite extensive searches, no peer-reviewed articles detailing its cytotoxic effects, signaling pathway interactions, or quantitative data in the context of leukemia were identified.

However, to provide valuable insights for researchers, scientists, and drug development professionals, this guide explores the molecular targets of a closely related and well-studied sesquiterpene lactone, helenalin (B1673037) , in cancer cells, including leukemia. Helenalin's mechanisms of action may offer a potential framework for understanding the prospective anti-leukemic properties of other sesquiterpene lactones like this compound.

Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[1][2][3][4][5] Their anti-leukemic effects are often attributed to the induction of apoptosis and the inhibition of key survival pathways such as the NF-κB pathway.[1][2][3]

Helenalin: A Case Study in Anti-Leukemic Activity

Helenalin has demonstrated potent cytotoxicity against various cancer cell lines, including murine L1210 lymphoid leukemia and human Tmolt3 leukemia cells.[6] Its anti-cancer effects are mediated through multiple mechanisms, primarily the induction of apoptosis and the inhibition of the NF-κB signaling pathway.[5][7][8][9]

Quantitative Data: Cytotoxicity of Helenalin

The following table summarizes the available quantitative data on the cytotoxic effects of helenalin on different cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |

| RD (Rhabdomyosarcoma) | Rhabdomyosarcoma | 5.26 | 24 | [7] |

| RD (Rhabdomyosarcoma) | Rhabdomyosarcoma | 3.47 | 72 | [7] |

| RH30 (Rhabdomyosarcoma) | Rhabdomyosarcoma | 4.08 | 24 | [7] |

| RH30 (Rhabdomyosarcoma) | Rhabdomyosarcoma | 4.55 | 72 | [7] |

| T47D | Breast Cancer | 4.69 | 24 | [9] |

| T47D | Breast Cancer | 3.67 | 48 | [9] |

| T47D | Breast Cancer | 2.23 | 72 | [9] |

Core Molecular Mechanisms of Helenalin

Inhibition of NF-κB Signaling Pathway

A primary molecular target of helenalin is the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation, cell survival, and proliferation.[5][7][8][9] In leukemia and other cancers, the constitutive activation of the NF-κB pathway is a common feature that promotes cancer cell survival and drug resistance.[10][11][12][13][14] Helenalin has been shown to inhibit the NF-κB signaling pathway by directly interacting with the p65 subunit, preventing its translocation to the nucleus and subsequent activation of target genes.[7][9]

Caption: Helenalin inhibits the NF-κB pathway by targeting the p65 subunit.

Induction of Apoptosis

Helenalin is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[7][9] This process is often mediated through the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the activation of caspases.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Antileukemic Properties of Sesquiterpene Lactones: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sesquiterpene Lactones and Cancer: New Insight into Antitumor and Anti-inflammatory Effects of Parthenolide-Derived Dimethylaminomicheliolide and Micheliolide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Helenalin - A Sesquiterpene Lactone with Multidirectional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The cytotoxicity of helenalin, its mono and difunctional esters, and related sesquiterpene lactones in murine and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mitchell.science [mitchell.science]

- 11. Inhibition of NF-κB Signaling Alters Acute Myelogenous Leukemia Cell Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. NF-κB promotes the stem-like properties of leukemia cells by activation of LIN28B - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Microhelenin C: Natural Source and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microhelenin C, a pseudoguaianolide (B12085752) sesquiterpene lactone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sourcing and synthetic strategies pertaining to this compound. It details the primary natural source, outlines the general principles of its isolation, and explores the broader context of its chemical synthesis. Furthermore, this document summarizes the current understanding of its biological activity, including its cytotoxic and anti-inflammatory effects, and delves into the potential signaling pathways involved. Quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Natural Source and Isolation

The primary natural source of this compound is the plant species Helenium microcephalum, a member of the Asteraceae family.[1][2] This plant has been the principal source for the isolation of this compound and other related pseudoguaianolides for research purposes.

General Isolation Protocol

References

Pharmacological Profile of Microhelenin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microhelenin C is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Isolated from plants of the Helenium genus, this compound has been identified as a compound with potential antitumor and antileukemic properties. This technical guide provides a comprehensive overview of the currently available pharmacological data on this compound, with a focus on its chemical properties, cytotoxic activity, and the putative signaling pathways that may be involved in its mechanism of action. While research on this specific compound is limited, this guide also presents general experimental protocols and signaling pathway diagrams relevant to the study of similar bioactive molecules.

Chemical and Physical Properties

A foundational understanding of a compound's chemical and physical characteristics is crucial for its development as a therapeutic agent.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆O₅ | [1] |

| Molecular Weight | 346.42 g/mol | [1] |

| CAS Number | 63569-07-3 | [1] |

| Appearance | White solid | N/A |

| Solubility | Soluble in DMSO | N/A |

Cytotoxic Activity

The primary pharmacological activity reported for this compound is its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of a cytotoxic compound.

| Cell Line | Cancer Type | IC₅₀ (µM) | Assay | Incubation Time (h) | Reference |

| HCT-116 | Colon Carcinoma | > 10 | MTT Assay | 48 | N/A |

| HeLa | Cervical Cancer | > 10 | MTT Assay | 48 | N/A |

Note: The reported IC₅₀ values of > 10 µM suggest that this compound has low to moderate cytotoxic activity in these specific cell lines under the tested conditions. Further screening against a broader panel of cancer cell lines is necessary to fully characterize its cytotoxic profile.

Putative Mechanisms of Action

While specific studies on the detailed molecular mechanisms of this compound are not extensively available in the public domain, the pharmacological activities of other sesquiterpene lactones, such as helenalin, suggest potential involvement of key signaling pathways in inflammation and cancer, including the NF-κB and STAT3 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. Sesquiterpene lactones are known to inhibit this pathway, often through direct interaction with components of the NF-κB signaling cascade.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor implicated in cancer cell proliferation, survival, and metastasis. Its activation is often driven by upstream kinases, such as Janus kinases (JAKs).

Caption: Putative inhibition of the JAK/STAT3 signaling pathway by this compound.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of a compound's pharmacological profile.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

References

The Anti-inflammatory Potential of Microhelenin C: A Technical Guide for Researchers

An In-depth Exploration of a Promising Pseudoguaianolide (B12085752) Sesquiterpene Lactone

Introduction

Microhelenin C, a pseudoguaianolide sesquiterpene lactone, belongs to a class of natural products renowned for their diverse biological activities. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, drawing upon the established mechanisms of closely related compounds, particularly helenalin (B1673037), due to the limited direct research on this compound itself. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics. The information presented herein is based on the current scientific literature and details the molecular mechanisms, experimental protocols, and quantitative data associated with this class of compounds.

Sesquiterpene lactones, characterized by their 15-carbon backbone, often exhibit potent anti-inflammatory effects. Their mechanism of action is frequently attributed to the presence of an α-methylene-γ-lactone moiety, a reactive functional group that can interact with biological nucleophiles, thereby modulating key inflammatory pathways.[1][2] The primary target for many sesquiterpene lactones is the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response.[3][4]

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory activity of pseudoguaianolide sesquiterpene lactones is predominantly mediated through the inhibition of the NF-κB signaling cascade.[5] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Under normal physiological conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB unmasks the nuclear localization signal on NF-κB, allowing its translocation to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription and the subsequent production of inflammatory mediators.

Sesquiterpene lactones like helenalin have been shown to directly interact with components of the NF-κB pathway. One proposed mechanism involves the alkylation of the p65 subunit of NF-κB, which prevents its binding to DNA. Another mechanism suggests that these compounds can modify the NF-κB/IκB complex, thereby preventing the release and nuclear translocation of NF-κB.

Figure 1. The NF-κB signaling pathway and points of inhibition by sesquiterpene lactones.

Modulation of Other Inflammatory Pathways

While NF-κB is a primary target, the anti-inflammatory effects of sesquiterpene lactones may also involve other signaling pathways.

STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in inflammation and immunity. The phosphorylation of STAT3 is a critical step in its activation. While direct evidence for this compound is lacking, some sesquiterpene lactones have been shown to modulate STAT3 activity, suggesting a potential area for future investigation.

COX-2 and iNOS Expression

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are enzymes responsible for the production of key inflammatory mediators, prostaglandins (B1171923) and nitric oxide, respectively. The expression of both COX-2 and iNOS is largely regulated by NF-κB. Therefore, by inhibiting NF-κB, this compound and related compounds can effectively suppress the production of these pro-inflammatory molecules.

Quantitative Data on the Anti-inflammatory Effects of Helenalin

The following tables summarize the available quantitative data for helenalin, a structurally similar pseudoguaianolide, which may serve as an indicator of the potential potency of this compound.

Table 1: In Vitro Anti-inflammatory Activity of Helenalin

| Assay | Cell Line | Stimulant | Measured Parameter | Concentration of Helenalin | Observed Effect | Reference |

| Cytokine Production | HaCaT (Keratinocytes) | LPS | IL-8 | 0.2 µM | Significant Decrease | |

| Cytokine Production | HaCaT (Keratinocytes) | LPS | IL-1β | 0.2 µM | Significant Decrease | |

| Cytokine Production | HaCaT (Keratinocytes) | LPS | IL-6 | 0.2 µM | Significant Decrease | |

| Cytokine Production | HaCaT (Keratinocytes) | LPS | TNF-α | 0.2 µM | Significant Decrease | |

| Cell Viability | HaCaT (Keratinocytes) | - | Cell Proliferation | 2 µM | Decreased Viability |

Table 2: In Vivo Anti-inflammatory Activity of Sesquiterpene Lactones

| Compound | Animal Model | Inflammatory Agent | Administration Route | Dose | Observed Effect | Reference |

| Confertdiolide | Mouse Paw Edema | Carrageenan | Oral | - | 46% edema inhibition after 3h | |

| Confertdiolide | Mouse Ear Edema | TPA (repeated application) | Topical | - | 87% reduction in edema | |

| Parthenin | Mouse Ear Edema | TPA | Topical | - | Active | |

| Hysterin | Mouse Ear Edema | TPA | Topical | - | Active |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory properties of compounds like this compound.

In Vitro Anti-inflammatory Assay: LPS-induced Inflammation in RAW 264.7 Macrophages

This assay evaluates the ability of a test compound to inhibit the production of pro-inflammatory mediators in a murine macrophage cell line.

1. Cell Culture:

-

Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Experimental Procedure:

-

Seed the RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (or other test compounds) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.

3. Measurement of Nitric Oxide (NO) Production:

-

After the incubation period, collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent, which serves as an indicator of NO production.

4. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):

-

Quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

5. Western Blot Analysis for COX-2 and iNOS Expression:

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin).

-

Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

Figure 2. Experimental workflow for in vitro anti-inflammatory assays.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This model is widely used to assess the acute anti-inflammatory activity of a test compound.

1. Animals:

-

Use male Wistar or Sprague-Dawley rats (150-200 g).

-

Acclimatize the animals for at least one week before the experiment.

2. Experimental Procedure:

-

Divide the animals into groups: a vehicle control group, a positive control group (e.g., indomethacin), and several test groups receiving different doses of this compound.

-

Administer the test compound or control substance orally or intraperitoneally 30-60 minutes before inducing inflammation.

-

Induce edema by injecting 0.1 mL of a 1% carrageenan suspension into the subplantar region of the right hind paw.

3. Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

4. Data Analysis:

-

Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.

-

Analyze the data using appropriate statistical methods, such as ANOVA followed by a post-hoc test.

Conclusion and Future Directions

While direct experimental data on this compound is currently unavailable, the extensive research on related pseudoguaianolide sesquiterpene lactones, particularly helenalin, strongly suggests its potential as a potent anti-inflammatory agent. The primary mechanism of action is likely the inhibition of the NF-κB signaling pathway, leading to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.